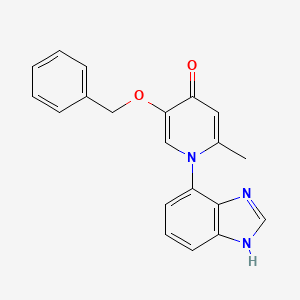
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one
Cat. No. B8714748
M. Wt: 331.4 g/mol
InChI Key: OQZLQIKCTDBWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09024032B2
Procedure details


5-(Benzyloxy)-2-methyl-4H-pyran-4-one (450 mg, 2.081 mmol) and 1H-benzimidazol-4-amine (279 mg, 2.095 mmol) were taken up in 40% HOAc/H2O (10 ml) in a microwave vial. The vial was sealed and the mixture heated to 140° C. for 30 min by microwave irradiation. The reaction was incomplete by LC/MS. The mixture was heated to 200° C. for 30 min by microwave irradiation. The reaction was incomplete by LC/MS. The mixture was heated to 170° C. for 1 h by microwave irradiation. The mixture was concentrated. The crude material was purified by preparative reversed-phase HPLC (30×150 mm Waters Sunfire (0.1% TFA), 5-35% ACN/water over 20 min at 50 mL/min, 2 injections). Fractions containing each compound were pooled separately then applied to separate Phenomenex Strata-X—C ion exchange columns (5 g). Each column was washed with H2O and MeOH (discard) then with 10% concentrated NH4OH in MeOH (collect). The collected fractions for each were concentrated separately to give the title compounds below: 1-(1H-benzimidazol-4-yl)-5-(benzyloxy)-2-methylpyridin-4(1H)-one: tan solid LC/MS rt=1.24 min, 1H NMR (500 MHz, d6-DMSO) δ 12.90 (bs, 1 H), 8.33 (s, 1 H), 7.72 (bs, 1 H), 7.49 (bs, 1 H), 7.41-7.25 (m, 7 H), 6.26 (s, 1 H), 4.94 (s, 2 H), 1.92 (s, 3 H). 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4(1H)-one: tan solid, LC/MS rt=0.47 min, 1H NMR (500 MHz, d6-DMSO) δ 12.88 (bs, 1 H), 8.32 (s, 1 H), 7.70 (d, J=8.06 Hz, 1 H), 7.38-7.25 (m, 3 H), 6.25 (s, 1 H), 1.92 (s, 3 H).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10](=[O:16])[CH:11]=[C:12]([CH3:15])O[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[C:25]([NH2:26])[C:20]=2[N:19]=[CH:18]1>CC(O)=O.O>[NH:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[C:25]([N:26]3[CH:14]=[C:9]([O:8][CH2:1][C:2]4[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=4)[C:10](=[O:16])[CH:11]=[C:12]3[CH3:15])[C:20]=2[N:19]=[CH:18]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
450 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(C=C(OC1)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
279 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC2=C1C=CC=C2N
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O.O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 200° C. for 30 min by microwave irradiation
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 170° C. for 1 h by microwave irradiation
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by preparative reversed-phase HPLC (30×150 mm Waters Sunfire (0.1% TFA), 5-35% ACN/water over 20 min at 50 mL/min, 2 injections)
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing each compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate Phenomenex Strata-X—C ion exchange columns (5 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
Each column was washed with H2O and MeOH (discard)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The collected fractions for each were concentrated separately
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=NC2=C1C=CC=C2N2C(=CC(C(=C2)OCC2=CC=CC=C2)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
